Product packaging for D-N-Benzylserine Methyl Ester(Cat. No.:CAS No. 131110-76-4)

D-N-Benzylserine Methyl Ester

Cat. No.: B168866
CAS No.: 131110-76-4
M. Wt: 209.24 g/mol
InChI Key: GMZGWPPEZCREPP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-N-Benzylserine Methyl Ester (CAS 131110-76-4) is a chiral amino acid ester of high value in organic synthesis. Its primary application is as a versatile chiral building block for the preparation of more complex, enantiomerically pure molecules . Researchers utilize this compound as a key intermediate in the synthesis of pharmaceuticals, particularly for the production of beta-lactam antibiotics . Furthermore, it is employed in peptide chemistry for the development of modified peptides and peptidomimetics, which are crucial in modern drug discovery and development efforts . The compound's defined stereochemistry at the alpha carbon makes it a valuable reagent in asymmetric synthesis, helping to control the stereochemical outcome of reactions and create specific enantiomers of biologically active compounds . The molecular formula of this compound is C11H15NO3, and it has a molecular weight of 209.24 g/mol . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B168866 D-N-Benzylserine Methyl Ester CAS No. 131110-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-(benzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGWPPEZCREPP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453861
Record name Methyl N-benzyl-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131110-76-4
Record name Methyl N-benzyl-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for D N Benzylserine Methyl Ester and Its Derivatives

Direct Esterification Protocols for Amino Acid Methyl Esters

The initial step in the synthesis is the conversion of D-serine into its corresponding methyl ester. This transformation is critical and can be achieved through several reliable methods, each with distinct advantages and conditions. The resulting D-serine methyl ester is a key intermediate for subsequent N-functionalization.

A highly efficient and operationally simple method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727). nih.govmdpi.com This system serves as a convenient source of anhydrous HCl, which catalyzes the esterification. The reaction is typically performed at room temperature and offers good to excellent yields for a wide range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net

The general procedure involves the slow addition of TMSCl to a suspension or solution of the amino acid in methanol. nih.gov The mixture is stirred at room temperature for a period of 12 to 24 hours. researchgate.net The reaction's completion is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed via rotary evaporation to yield the amino acid methyl ester hydrochloride salt. nih.gov This method avoids the harsh conditions and tedious workup procedures associated with other techniques. mdpi.com The use of TMSCl has been shown to be effective for various carboxylic acids, with functional groups like hydroxyls remaining stable under the reaction conditions. unirioja.es

Table 1: Esterification of Various Amino Acids using TMSCl/Methanol System Data sourced from G. A. Gümüş, et al. (2008). researchgate.net

Amino Acid SubstrateReaction Time (hours)Yield (%)
Glycine (B1666218)2495
L-Alanine1298
L-Phenylalanine1298
L-Proline1295
β-Alanine1296
L-Cystine1298

The use of thionyl chloride (SOCl₂) in methanol is a classic and effective method for preparing amino acid methyl esters. google.comcommonorganicchemistry.com In this reaction, thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) and methyl sulfite (B76179) in situ. The HCl then acts as the catalyst for the esterification of the amino acid.

Typically, thionyl chloride is added dropwise to cold methanol under an inert atmosphere, followed by the addition of the amino acid (e.g., serine). google.comgoogle.com The reaction mixture is then heated to reflux for several hours. google.com For instance, DL-serine has been successfully converted to DL-serine methyl ester hydrochloride in 94.2% yield after 18 hours of reflux. google.com Similarly, L-serine is converted to its methyl ester hydrochloride by reacting it with thionyl chloride in methanol, with the temperature controlled during addition and then raised for the reaction period. google.com One critical consideration with serine is the potential for a side reaction where the hydroxyl group is converted to an alkyl chloride, a known transformation when using thionyl chloride with primary alcohols. mdpi.com The product is isolated as the hydrochloride salt, which protects the amine functionality. The free amino ester can be obtained by neutralization if required for the next step. researchgate.net

Fischer-Speier esterification, a cornerstone of organic synthesis, involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. quora.comscienceready.com.au For amino acid methyl esters, this typically involves refluxing the amino acid in methanol with a catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). scienceready.com.auacs.org The reaction is an equilibrium process, and heating under reflux is used to increase the reaction rate. scienceready.com.au

A common procedure involves suspending the amino acid, such as D-serine, in methanol. chemicalbook.com An acid source, such as acetyl chloride, can be added dropwise at low temperatures, which generates HCl in situ. chemicalbook.comorgsyn.org The mixture is then refluxed for several hours. For example, D-serine was refluxed for 15 hours to produce D-serine methyl ester hydrochloride in 91% yield. chemicalbook.com The reaction is driven to completion by using an excess of methanol. After the reaction, the mixture is cooled and concentrated under reduced pressure to crystallize the product. chemicalbook.comorgsyn.org

N-Functionalization Strategies for Amino Acid Esters

Once D-serine methyl ester is synthesized, the next crucial step is the introduction of the benzyl (B1604629) group onto the primary amine to form the final product. Additionally, more advanced catalytic methods can be employed to synthesize N-aryl derivatives, expanding the molecular diversity.

Reductive alkylation is a primary method for forming secondary amines and is highly effective for introducing the N-benzyl group onto D-serine methyl ester. This two-step, one-pot process involves the reaction of the primary amine of the amino acid ester with an aldehyde (in this case, benzaldehyde) to form a Schiff base or imine intermediate. This intermediate is then reduced in situ by a reducing agent to yield the N-alkylated product. acs.org

A specific procedure for preparing N-benzyl serine methyl ester involves using sodium borohydride (B1222165) (NaBH₄) as the reducing agent under basic conditions, often with triethylamine, in the presence of benzaldehyde. chimia.ch This method has been reported to produce the desired N-benzyl serine methyl ester in good yield and purity, often without the need for column chromatography. chimia.ch Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also commonly used for this transformation. researchgate.net The reaction is versatile and has been applied to a wide range of amino acid esters and aldehydes. chimia.ch

Table 2: Reductive Alkylation of Phenylalanine Methyl Ester with Various Aldehydes This table demonstrates the versatility of the reductive alkylation protocol, which is applicable to serine methyl ester. Data sourced from C. Schumann, et al. (2001). chimia.ch

AldehydeReducing AgentProduct Yield (%)Product Purity (%)
Pyridine-3-carboxaldehydeNaBH(OAc)₃86>95
Thiophene-2-carboxaldehydeNaBH(OAc)₃86>95
AnisaldehydeNaBH(OAc)₃90>95
4-Dimethylamino-benzaldehydeNaBH(OAc)₃89>95

For the synthesis of N-aryl derivatives of amino acid esters, modern cross-coupling reactions offer a powerful tool. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the N-arylation of amino acid esters. acs.org A general and effective method utilizes aryl triflates as the coupling partner with α- and β-amino acid esters. researchgate.netnih.gov

This transformation is conducted under mild conditions using a palladium precatalyst, such as t-BuBrettPhos Pd G3 or G4, which helps to minimize the racemization of the chiral center in the amino acid ester. researchgate.netacs.org The reaction is compatible with various ester groups, including methyl, tert-butyl, and benzyl esters. nih.gov However, when applied to amino acids with heteroatom-containing side chains like serine, a higher degree of erosion in enantiomeric purity has been observed, even though the desired N-arylated product is obtained in high yield. acs.org This highlights a key challenge in the N-arylation of functionalized amino acids. researchgate.netscholaris.ca The use of aryl triflates can be advantageous over aryl halides, sometimes resulting in higher yields and less racemization. researchgate.net

Enantioselective and Stereodivergent Synthesis of Serine Methyl Ester Analogs

Sharpless Asymmetric Dihydroxylation in α-Methylserine Derivative Preparation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.org The choice between dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) based ligands determines which face of the alkene is hydroxylated, allowing for the production of specific enantiomers. wikipedia.orgnumberanalytics.com

This method has been successfully applied to the synthesis of enantiomerically pure (S)- and (R)-α-methylserines. researchgate.net The process often starts from the Weinreb amide of 2-methyl-2-propenoic acid, proceeding through a stereodivergent pathway that employs the Sharpless asymmetric dihydroxylation as the key chirality-inducing step. researchgate.net The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix-α (containing (DHQ)2-PHAL) or AD-mix-β (containing (DHQD)2-PHAL), which also includes a stoichiometric reoxidant like potassium ferricyanide (B76249) to regenerate the osmium tetroxide catalyst. organic-chemistry.orgwikipedia.orgmdpi.com

The reaction mechanism is thought to begin with the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to yield the diol and the reduced osmate. organic-chemistry.orgwikipedia.org The rate and enantioselectivity of the reaction can be influenced by factors such as pH and the electronic properties of the alkene substrate. wikipedia.orgalfa-chemistry.com For instance, electron-deficient olefins may react faster under slightly acidic conditions. wikipedia.org

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

Reagent/ComponentFunction
Osmium Tetroxide (OsO₄)Primary oxidant that forms the diol.
Chiral Ligand (e.g., (DHQD)₂PHAL)Controls the enantioselectivity of the reaction. organic-chemistry.orgwikipedia.org
Stoichiometric Oxidant (e.g., K₃Fe(CN)₆)Regenerates the OsO₄ catalyst. organic-chemistry.orgwikipedia.org
Additive (e.g., Methanesulfonamide)Can accelerate the hydrolysis step. wikipedia.org

This methodology provides a reliable route to chiral α-methylserine derivatives, which are valuable building blocks for more complex molecules. researchgate.netnih.gov

Nickel-Catalyzed Asymmetric Decarboxyarylation for Chiral Benzylamines

A novel and efficient method for the synthesis of structurally diverse chiral benzylamines involves a nickel-catalyzed asymmetric decarboxyarylation. organic-chemistry.orgacs.orgacs.org This approach utilizes the reductive cross-coupling of N-hydroxyphthalimide (NHP) esters, derived from α-amino acids, with aryl iodides. organic-chemistry.orgacs.orgacs.org The significance of this method lies in its excellent catalytic efficiency, high enantioselective control, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgacs.orgresearcher.life

The reaction is typically catalyzed by a nickel complex, such as Ni(BF₄)₂·6H₂O, in the presence of a chiral ligand. organic-chemistry.org A reductant, like manganese powder, is also required. organic-chemistry.org This system facilitates the coupling of the NHP ester, which acts as a radical precursor, with the aryl iodide. organic-chemistry.orgacs.orgacs.org The process is believed to proceed through a radical pathway involving a single-electron transfer (SET) decarboxylation. organic-chemistry.org

This method has proven to be a practical route for synthesizing chiral benzylamines, which are prevalent motifs in many biologically active molecules and pharmaceuticals. semanticscholar.orgthieme-connect.comacs.org The ability to use readily available α-amino acids as starting materials and the tolerance for various functional groups make this a versatile tool for late-stage modification of complex molecules. acs.orgacs.org

Table 2: Optimized Conditions for Nickel-Catalyzed Asymmetric Decarboxyarylation organic-chemistry.org

ComponentSpecific Reagent/ConditionRole
Nickel CatalystNi(BF₄)₂·6H₂OFacilitates the cross-coupling reaction.
Chiral LigandL5 (a specific chiral ligand)Induces enantioselectivity.
ReductantMn powderDrives the reductive coupling.
SolventTHFReaction medium.
Temperature0 °CMild reaction condition.

Researchers have achieved high yields (up to 95%) and excellent enantiomeric excesses (up to 98% ee) using this protocol. organic-chemistry.org The development of such nickel-catalyzed reactions represents a significant advancement in the synthesis of valuable chiral building blocks. semanticscholar.orgthieme-connect.com

Utilization of Chiral Auxiliaries in Benzylation Reactions

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org In the context of synthesizing D-N-Benzylserine Methyl Ester and its analogs, chiral auxiliaries can be employed to direct the benzylation of a serine derivative.

One common class of chiral auxiliaries is the oxazolidinones, often referred to as Evans' auxiliaries. nih.govrenyi.hu These can be attached to a serine derivative, and the resulting chiral environment directs the approach of an incoming electrophile, such as a benzylating agent. nih.govrenyi.hu For example, the alkylation of a chiral bicyclic N,O-acetal derived from serine can proceed with high diastereoselectivity. nih.gov The stereochemical outcome, whether retention or inversion of configuration, can depend on the specific structure of the auxiliary and the reaction conditions. nih.gov

Another approach involves the use of chiral auxiliaries derived from natural products, such as (-)-8-phenylmenthol. renyi.hu The ester formed between this auxiliary and a glycine derivative can undergo diastereoselective alkylation. renyi.hu After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The diastereoselectivity of these alkylation reactions is often influenced by the formation of a chelated intermediate. For instance, in the alkylation of N-acyl oxazolidinones, a Lewis acid can coordinate to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid structure that biases the enolate to react from one face. wikipedia.org

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Feature
Oxazolidinones (Evans')Aldol reactions, AlkylationsForms a rigid chelated intermediate to direct stereochemistry. wikipedia.org
PseudoephedrineAlkylation of amidesThe methyl group directs the configuration of the addition product. wikipedia.org
CamphorsultamMichael additions, Claisen rearrangementsOffers high diastereoselectivity in various reactions. wikipedia.org
trans-2-PhenylcyclohexanolEne reactionsUsed in the synthesis of natural products. wikipedia.org

The use of chiral auxiliaries provides a robust and predictable method for establishing stereocenters, making it a cornerstone of asymmetric synthesis for complex molecules like this compound. acs.orgnih.gov

D N Benzylserine Methyl Ester As a Critical Chiral Building Block in Advanced Synthesis

Fundamental Role in Pharmaceutical and Biologically Active Molecule Construction

D-N-Benzylserine methyl ester serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and biologically active molecules. researchgate.netscispace.com Its inherent chirality is often transferred to the target molecule, which is a critical aspect in drug design as different enantiomers of a drug can have vastly different pharmacological effects. The presence of the benzyl (B1604629) group on the nitrogen atom and the methyl ester on the carboxyl group provides protection during synthetic transformations, allowing for selective reactions at the hydroxyl group.

The utility of this compound is demonstrated in the synthesis of complex natural product analogs and other molecules with potential therapeutic applications. For instance, it has been utilized as a precursor in the synthesis of α-methyl-β-phenylserines, which are components of biologically active molecules, some of which exhibit antihypertensive activity. unirioja.es Furthermore, its derivatives have been employed in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides and are of great interest in drug discovery. researchgate.net

Application in Diketopiperazine (DKP) Scaffold Elaboration

Diketopiperazines (DKPs) are a class of cyclic dipeptides that are prevalent in nature and exhibit a wide range of biological activities. wikipedia.org They are recognized as privileged scaffolds in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. This compound is a key component in the synthesis of complex and unsymmetrical DKP systems. nih.govunimi.it

Mechanistic Insights into Selective O-Acylation and O,N-Acyl Transfer

A significant aspect of using this compound in DKP synthesis is the observation of selective O-acylation followed by an O,N-acyl transfer. researchgate.netunimi.it In the coupling of a protected amino acid, such as Boc-aspartic acid, with unprotected this compound, the acylation surprisingly occurs at the hydroxyl group of the serine derivative rather than the sterically hindered secondary amine. researchgate.netunimi.it This leads to the formation of an isopeptide methyl ester.

The resulting ester bond is notably stable. The O,N-acyl migration, a crucial step for the formation of the correct peptide backbone, is triggered by the removal of the N-protecting group (e.g., Boc) and subsequent treatment with a base. This process is often followed by immediate cyclization to yield the desired diketopiperazine. researchgate.netunimi.it This mechanistic pathway provides a powerful strategy for the controlled assembly of complex DKPs.

Development of Functionalized and Substituted Diketopiperazine Systems

The use of this compound facilitates the creation of highly functionalized and substituted DKP systems. nih.gov By employing N-amide alkylated dipeptide methyl esters, which can be derived from this compound, and subsequent cyclization and alkylation, tetrasubstituted DKPs can be synthesized in good yields. nih.gov This methodology allows for the introduction of diverse substituents onto the DKP scaffold, enabling the fine-tuning of its biological activity. These tetrasubstituted DKPs can then serve as platforms for further chemical modifications, leading to novel DKP derivatives with desired properties. nih.gov

Integral Component in Peptide Synthesis Strategies

Peptide synthesis relies on the controlled formation of amide bonds between amino acids. libretexts.org this compound, as a modified amino acid, can be incorporated into peptide chains to introduce specific structural features or to act as a point for further functionalization. The benzyl group on the nitrogen atom influences the local conformation of the peptide backbone. The methyl ester at the C-terminus is a common protecting group in peptide synthesis, allowing for the stepwise elongation of the peptide chain from the N-terminus. units.itnih.gov

The synthesis of peptides often involves the coupling of an N-protected amino acid with the free amine of another amino acid or peptide. researchgate.net In this context, the deprotection of the benzyl group from this compound within a peptide sequence would expose a secondary amine, which can then participate in subsequent coupling reactions. The prevention of side reactions, such as diketopiperazine formation, is a critical consideration during peptide synthesis, especially when dealing with dipeptide esters. rsc.org

Contribution to Combinatorial Library Development in Organic Chemistry

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.govresearchgate.net N-alkylated amino acids and their esters, such as this compound, are valuable building blocks for the generation of combinatorial libraries. chimia.ch They allow for the introduction of two points of diversity into a scaffold in a single step. chimia.ch

The use of N-alkylated amino acid building blocks in solution-phase combinatorial synthesis offers several advantages. chimia.ch The resulting tertiary amines and amides are often found in pharmacologically active compounds. chimia.ch Despite their utility, the availability of a wide range of N-alkylated amino esters has been limited, necessitating reliable methods for their synthesis in larger quantities. chimia.ch The development of automated parallel synthesis methods for N-alkylated-α-amino methyl esters, including derivatives like N-benzyl serine methyl ester, has been a significant step towards facilitating their use in combinatorial library generation. chimia.ch

Precursor in the Synthesis of Complex Organic Molecules

Beyond its direct applications in the synthesis of the aforementioned compound classes, this compound also serves as a precursor for other valuable chiral building blocks and complex organic molecules. Its inherent functionality allows for a wide range of chemical transformations. For example, it can be a starting material for the synthesis of β-lactones, which are reactive intermediates that can be used to form various other compounds. researchgate.net

The chiral integrity of this compound is a key feature that is carried through synthetic sequences, making it an excellent starting point for the asymmetric synthesis of complex targets. unirioja.es For instance, derivatives of serine have been used in the synthesis of enantiomerically pure α-substituted alanines. unirioja.es The ability to transform the functional groups of this compound in a controlled manner makes it a versatile and valuable tool for synthetic organic chemists.

Preparation of Amino Acid Ester Isocyanates

The conversion of amino acid esters into their corresponding isocyanates is a fundamental transformation in organic synthesis, yielding highly reactive intermediates for the construction of complex molecules like peptides, ureas, and carbamates. Amino acid ester isocyanates are valuable as chiral derivatizing agents and as precursors for azapeptides and various enzyme inhibitors. molaid.com The general and well-established method for this conversion involves the reaction of an amino acid ester salt, typically the hydrochloride, with phosgene (B1210022) or a safer equivalent such as triphosgene. molaid.comgoogle.com

This compound can be readily converted to its isocyanate derivative through this standard procedure. The process begins with the amino acid ester hydrochloride salt, which is treated with a phosgene source in an inert solvent, often in a biphasic system with a mild base like sodium bicarbonate to neutralize the liberated HCl. molaid.com

Reaction Scheme: The reaction for this compound would proceed as follows: The N-benzyl and methyl ester groups remain intact under these conditions, yielding the target this compound isocyanate. This chiral isocyanate is a valuable synthetic intermediate, poised for nucleophilic attack at the isocyanate carbon by amines, alcohols, or other nucleophiles to create a diverse range of more complex chiral molecules. The stability of the N-benzyl protecting group and the reactivity of the isocyanate moiety make it a versatile building block. Isocyanates derived from serine are known to be effective active-site-directed inactivators of serine proteases. acs.org

Strategic Use in Cystargolide-Based Proteasome Inhibitor Synthesis

This compound represents a key chiral building block for the synthesis of advanced therapeutic agents, particularly in the development of proteasome inhibitors based on the cystargolide natural product scaffold. nih.govresearchgate.net Cystargolides A and B are natural products that inhibit the human proteasome and have become the basis for developing more potent and selective anticancer agents. nih.gov

Synthetic efforts have focused on modifying the cystargolide structure at three key positions: the β-lactone side chain (P1), the dipeptide core (Px and Py), and the end-cap (Pz). nih.gov Research has shown that the dipeptide core is crucial for activity, and O-benzyl serine derivatives are specifically used as the Px residue in highly potent analogues. nih.gov For instance, a first-generation analogue, designated as compound 1 , incorporates an L-valine and an O-benzyl L-serine residue in its dipeptide core and exhibits powerful inhibition of the β5 subunit of the human proteasome. nih.gov

The general synthetic strategy involves the coupling of a common intermediate containing the β-lactone warhead with protected amino acids. researchgate.net Specifically, N-Boc or N-Fmoc protected O-benzyl serine derivatives are coupled to form the dipeptide core of the cystargolide analogues. researchgate.net this compound fits the profile of such a required building block perfectly. The use of the D-enantiomer, as opposed to the L-enantiomer found in analogue 1 , allows for the exploration of stereochemical diversity, a critical strategy in medicinal chemistry to optimize drug efficacy and pharmacokinetic properties. By incorporating this compound, chemists can synthesize diastereomers of known inhibitors to probe the three-dimensional binding requirements of the proteasome active site.

The research into these synthetic analogues has yielded compounds with significant potency against various cancer cell lines. The inhibitory activity is often measured by the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Table 1: Cytotoxicity Data for Cystargolide-Based Analogues This table presents the half-maximal inhibitory concentrations (IC₅₀) in nanomolar (nM) for selected cystargolide analogues against different cancer cell lines.

Compound Jurkat (T-cell leukemia) IC₅₀ (nM) MDA-MB-231 (Breast Cancer) IC₅₀ (nM) RPMI 8226 (Multiple Myeloma) IC₅₀ (nM)
Analogue 1 12 74 41
Analogue 8g 35 39 21
Carfilzomib (Reference) 5 76 9

Data sourced from Viera et al., 2022. nih.govresearchgate.net

The data demonstrates that synthetic modifications, such as those enabled by using building blocks like this compound, can produce proteasome inhibitors with potencies comparable to or, in some cases, exceeding those of established drugs like Carfilzomib in specific cell lines. researchgate.net The strategic use of this chiral building block is thus central to the ongoing development of next-generation proteasome inhibitors.

Mechanistic Investigations of Chemical Transformations Involving D N Benzylserine Methyl Ester Derivatives

Elucidation of Radical Pathways in Asymmetric Decarboxyarylation

While extensive literature exists on the photoredox-catalyzed decarboxylative arylation of amino acids, specific studies elucidating radical pathways for the asymmetric decarboxyarylation of D-N-Benzylserine Methyl Ester derivatives are not prominently detailed in current research. However, the mechanistic principles can be inferred from related systems. The Pd-catalyzed γ-arylation of amino acid esters bearing specific directing groups, for instance, proceeds via C(sp³)–H activation without racemization at the α-carbon. rsc.org Mechanistic studies in these related transformations suggest that the reaction can proceed through a Pd(II)/Pd(IV) cycle, where the C-H activation step is reversible and not always rate-limiting. rsc.org Computational studies have been instrumental in explaining the high stereoselectivity observed in such reactions. rsc.org For a potential radical decarboxyarylation, one would hypothesize a mechanism involving the formation of an α-amino radical following decarboxylation, which would then be trapped by an arylating agent. Maintaining stereochemical integrity at the α-center would be a primary challenge in such a pathway.

Analysis of Racemization Phenomena in N-Arylation Methodologies

The N-arylation of chiral amino acid esters is a vital transformation for synthesizing components of many pharmaceutical agents. nih.govacs.org However, a significant challenge in these methodologies is the potential for racemization at the α-stereocenter. nih.govacs.org Mechanistic investigations have revealed that the erosion of enantiomeric excess is often due to the racemization of the amino acid ester starting material, rather than the N-arylated product. nih.govmit.edu

This racemization is frequently base-mediated. Strong bases, such as sodium tert-butoxide, can lead to complete racemization. acs.org The development of milder reaction conditions using weaker bases like cesium carbonate or sodium phenoxide, in combination with advanced palladium precatalysts (e.g., t-BuBrettPhos Pd G3 or G4), has been crucial for achieving high enantioretention. acs.orgmit.edu These mild conditions suppress the unwanted racemization of the starting material. mit.edu

The steric bulk of the ester group also plays a role. While methyl, benzyl (B1604629), and tert-butyl esters are all viable substrates, bulkier esters can sometimes limit the extent of racemization. mit.edu The choice of catalyst system is paramount; modern palladium precatalysts are designed for high activity under mild conditions, which minimizes the heat and basicity that contribute to racemization. nih.gov

Table 1: Influence of Reaction Conditions on Enantiomeric Excess (ee) in N-Arylation of Amino Acid Esters (Illustrative Examples)
Amino Acid EsterArylating AgentBaseCatalyst SystemResulting ee (%)Key Observation
Phenylalanine tert-butyl esterPhenyl TriflateSodium tert-butoxidePd(OAc)₂ / Ligand0%Strong base causes complete racemization. acs.org
Phenylalanine tert-butyl esterPhenyl TriflateCesium CarbonatePd(OAc)₂ / Ligand73%Weaker base improves enantioretention significantly. acs.org
Phenylalanine tert-butyl esterPhenyl TriflateK₃PO₄t-BuBrettPhos Pd G397%Optimized mild conditions with advanced precatalyst minimizes racemization. nih.gov
Serine Derivative (Protected)Aryl TriflateK₃PO₄t-BuBrettPhos Pd G3Lower eeSide chains with heteroatoms like serine can show greater erosion of enantiomeric purity. acs.org

Intramolecular Reaction Mechanisms Governing Prodrug Activation and Conversion

Amino acid esters are frequently used as promoieties in prodrug design to enhance properties like solubility or membrane transport. mdpi.comnih.gov A common activation strategy involves an intramolecular reaction, typically a cyclization-elimination, to release the active drug. nih.gov This process is often a two-step mechanism: an initial enzymatic or chemical trigger followed by a spontaneous intramolecular cyclization. nih.gov

For a prodrug derivative of this compound, one could envision a drug molecule (Drug-OH) attached via an ester linkage to the C-terminus. The activation would proceed as follows:

Enzymatic Activation: Esterases in the plasma or specific tissues would hydrolyze the methyl ester of the serine moiety, unmasking a carboxylate group.

Intramolecular Cyclization: The newly formed carboxylate anion would act as an intramolecular nucleophile. It could attack the benzylic carbon of the N-benzyl group, or more commonly, the secondary amine could attack the ester linking the drug, forming a diketopiperazine or a related cyclic structure and releasing the active drug. mdpi.comnih.gov

The rate of drug release can be tuned by modifying the structure of the amino acid carrier. For example, the presence of bulky side chains on dipeptide esters has been shown to slow the rate of cyclization and drug release. mdpi.com This strategy allows for controlled release kinetics, which is a fundamental goal of prodrug design. tandfonline.com

Table 2: General Mechanisms of Prodrug Activation via Intramolecular Cyclization
Prodrug StrategyActivation TriggerIntramolecular ReactionReleased SpeciesReference Example
Cyclization-Elimination (Amino Group)pH change or enzymatic cleavageIntramolecular AminolysisActive Drug (as leaving group)Peptide carriers releasing doxorubicin. nih.gov
Cyclization-Elimination (Hydroxyl Group)Enzymatic ester hydrolysisIntramolecular Transesterification (Lactonization)Active Drug (as leaving group)Pilocarpic acid double esters. nih.gov
Diketopiperazine FormationDeprotection or ester hydrolysisIntramolecular AminolysisActive Drug (attached elsewhere) or Diketopiperazine byproductDegradation of dipeptide prodrugs. mdpi.comnih.gov

Detailed Studies of O,N-Acyl Migration in Diketopiperazine Ring Formation

The formation of diketopiperazines (DKPs) from dipeptide precursors containing serine is a classic example of a reaction governed by intramolecular acyl migration. nih.gov The N-O acyl shift is a well-known process in peptide chemistry where, under acidic conditions, an amide linkage involving a serine or threonine residue can isomerize to an ester linkage. peptide.combibliomed.org The reverse reaction, a rapid O,N-acyl migration, occurs under neutral or basic conditions and is the key step in forming the native peptide bond from an O-acyl isopeptide. bibliomed.orgacs.org

In the context of diketopiperazine synthesis using a precursor derived from this compound, the mechanism proceeds via a controlled O,N-acyl shift followed by cyclization. Studies show that the acylation of N-benzylserine methyl ester can selectively occur at the hydroxyl group (O-acylation) rather than the secondary amine (N-acylation), forming an O-acyl isodipeptide ester. This intermediate is stable under acidic or neutral conditions. rsc.org

The formation of the diketopiperazine ring is then triggered by creating basic conditions. This induces a rapid 1,5-O→N acyl shift, where the acyl group moves from the serine oxygen to the nitrogen. rsc.org This migration forms a linear dipeptide ester intermediate, which is now perfectly poised for the final ring-closing step. The newly liberated primary or secondary amine immediately attacks the methyl ester carbonyl in a 6-membered cyclization (intramolecular aminolysis), releasing methanol (B129727) and forming the stable diketopiperazine ring. nih.govrsc.org

Table 3: Mechanistic Steps in Diketopiperazine (DKP) Formation from a Serine-Containing Isopeptide
StepReactant/IntermediateConditionsProduct/IntermediateMechanistic Description
1O-Acyl Isodipeptide EsterNeutral or Basic (pH > 7)Linear Dipeptide EsterA rapid 1,5-O→N intramolecular acyl shift occurs. acs.orgrsc.org
2Linear Dipeptide EsterBasic/NeutralDiketopiperazine (DKP) + MethanolA 6-membered intramolecular aminolysis (cyclization) takes place. nih.govrsc.org

Advanced Spectroscopic Characterization Methodologies for D N Benzylserine Methyl Ester Research

Comprehensive Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including D-N-Benzylserine Methyl Ester. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra of serine derivatives show characteristic signals for the protons in different parts of the molecule. For instance, the protons of the CH₂ group in serine typically appear as a multiplet, and their chemical shifts can be influenced by the presence of neighboring functional groups and their spatial arrangement. researchgate.net In N-Boc-L-serine-OMe, a related serine derivative, the methyl ester protons (OCH₃) present a singlet at approximately 3.79 ppm, while the α-proton (CH) appears as a multiplet around 4.39 ppm. mdpi.com The benzyl (B1604629) group protons in N-benzylated compounds typically resonate in the aromatic region of the spectrum. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For N-Boc-L-serine-OMe, the carbonyl carbon of the methyl ester appears at approximately 171.2 ppm, the OCH₃ carbon at 52.7 ppm, and the α-carbon (CH) at 55.7 ppm. mdpi.com The carbons of the benzyl group in related structures show signals in the aromatic region, typically between 127 and 140 ppm. rsc.org The specific chemical shifts for this compound would be expected to be in similar regions, with minor variations due to the specific N-benzyl substitution.

Table 1: Representative NMR Data for Serine Derivatives

Nucleus Functional Group Approximate Chemical Shift (ppm)
¹H OCH₃ (Ester) 3.7 - 3.8
¹H CHα 4.3 - 4.4
¹H CH₂β 3.8 - 4.0
¹H Benzyl CH₂ 3.6 - 3.8
¹H Aromatic (Benzyl) 7.2 - 7.4
¹³C OCH₃ (Ester) 52 - 53
¹³C CHα 55 - 56
¹³C CH₂β 63 - 64
¹³C Carbonyl (Ester) 171 - 173
¹³C Aromatic (Benzyl) 127 - 140

Note: These are approximate values based on related structures and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅NO₃), the expected molecular weight is approximately 209.24 g/mol . synquestlabs.com Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of amino acid derivatives. cdnsciencepub.com

In a mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M+H]⁺) confirms the molecular weight. For this compound, this peak would be observed at an m/z (mass-to-charge ratio) of approximately 210.25. bldpharm.com The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the fragmentation of N-acyl amino acid methyl esters often involves the loss of the methoxy (B1213986) group or cleavage at the amide bond, providing characteristic fragment ions. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confirmation of the molecular formula. rsc.org Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of amino acid esters after appropriate derivatization, offering high sensitivity and resolution. creative-proteomics.com

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z
[M+H]⁺ C₁₁H₁₆NO₃⁺ ~210.11
[M+Na]⁺ C₁₁H₁₅NNaO₃⁺ ~232.09

Note: The exact m/z values can vary slightly depending on the ionization method and instrument calibration.

Utilization of Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The carbonyl (C=O) stretching vibration of the ester group in aliphatic esters typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the ester group are usually observed as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The N-H stretching vibration of the secondary amine in the benzylamino group would likely appear around 3300 cm⁻¹. rsc.org Additionally, the C-H stretching vibrations of the aromatic ring of the benzyl group are expected in the 3100-3000 cm⁻¹ region, and the C=C stretching vibrations of the aromatic ring typically appear around 1600-1450 cm⁻¹. academie-sciences.fr The O-H stretching of the hydroxyl group would be a broad band in the 3500-3200 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching 3500 - 3200 (broad)
N-H (secondary amine) Stretching ~3300
C-H (aromatic) Stretching 3100 - 3000
C-H (aliphatic) Stretching 3000 - 2850
C=O (ester) Stretching 1750 - 1735
C=C (aromatic) Stretching 1600 - 1450
C-O (ester) Stretching 1300 - 1000

Note: The exact positions and intensities of the bands can be influenced by intermolecular interactions and the physical state of the sample.

Surface-Enhanced Raman Scattering (SERS) for Investigating Derivative Adsorption and Conformational Changes

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed information about the adsorption and conformational changes of molecules on metallic surfaces. While direct SERS studies on this compound are not widely reported, studies on related amino acids like serine provide valuable insights. nih.govpreprints.org

SERS spectra of amino acids can reveal the orientation of the molecule on the substrate surface. nih.gov For instance, the enhancement of vibrational modes associated with the carboxylate or amino groups can indicate their proximity to the metal surface. researchgate.net When studying derivatives, SERS can be used to monitor changes in the molecular conformation upon adsorption. The interaction of the benzyl group with the metallic surface could lead to specific enhancements of the aromatic ring vibrations. SERS has the potential to provide a better understanding of how this compound and its derivatives interact with surfaces, which is crucial for applications in areas like biosensing and catalysis. nih.govnih.gov

Integrated Spectroscopic Approaches for Robust Structural Elucidation

For a comprehensive and unambiguous structural elucidation of this compound, an integrated approach that combines data from multiple spectroscopic techniques is essential. rsc.org While NMR provides the primary framework of the molecular structure, mass spectrometry confirms the molecular weight and elemental composition. FT-IR spectroscopy corroborates the presence of key functional groups.

For complex chiral molecules, other techniques like Vibrational Circular Dichroism (VCD) can be combined with theoretical calculations to determine the absolute configuration. nih.govacs.org The combination of these techniques provides a powerful toolkit for chemists to fully characterize newly synthesized molecules like this compound, ensuring its structural integrity and purity for subsequent applications. rsc.org

Applications in Medicinal Chemistry and Biological Activity Investigations

Systematic Exploration of Structure-Activity Relationships of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For derivatives of D-N-Benzylserine Methyl Ester, SAR exploration focuses on systematically modifying its core components: the N-benzyl group, the methyl ester C-terminus, and the serine side chain. Such modifications can dramatically influence the binding affinity, efficacy, and selectivity of the resulting compounds. nih.gov

Key areas of modification in SAR studies include:

The N-terminus: Alterations to the benzyl (B1604629) group, such as adding substituents to the phenyl ring, can modulate hydrophobic and electronic interactions with biological targets. nih.gov

The C-terminus: The methyl ester can be hydrolyzed to a carboxylic acid or converted to various amides to explore different interactions with receptor sites. Modifying the carboxyl group to a methyl ester is a common strategy that can be achieved without a significant loss of activity in some contexts.

The Side Chain: The hydroxyl group of the serine moiety is a critical point for derivatization. Introducing different functional groups at this position can be crucial for enhancing biological activity. For instance, research into structurally related analogs hypothesized that introducing a small, substituted heteroatom moiety at the position corresponding to the hydroxyl group in serine was key for maximal anticonvulsant activity.

These systematic explorations allow medicinal chemists to build a pharmacophore model, which defines the essential structural features required for a specific biological effect, thereby guiding the design of more potent and selective compounds.

Strategic Development of Novel Therapeutic Agents Utilizing this compound Scaffolds

The this compound scaffold is a valuable starting point for the strategic development of new therapeutic agents. lookchem.com Its inherent chirality and multiple functionalization points make it an attractive building block for creating complex molecules with desired pharmacological profiles. nbinno.com

One area of investigation involves its use in developing drugs for neurological disorders. For example, research into N-benzyl-2-acetamidopropionamide derivatives, which are structurally related to N-benzyl-serine analogs, has identified compounds with potent anticonvulsant activities. The development of such agents showcases the utility of the benzylserine core in generating novel central nervous system (CNS) active compounds. The benzyl group itself can enhance properties like solubility and bioavailability, which are critical for effective drug delivery and action.

Enzyme Inhibition Studies of D-N-Benzylserine and its Derivatives

D-N-Benzylserine and its derivatives have been extensively studied for their potential as enzyme inhibitors, a key strategy in developing drugs for a wide range of diseases. lookchem.com

The core structure of D-N-Benzylserine makes it a candidate for interacting with various enzymes. lookchem.com The benzylamino group can be crucial for binding affinity to target proteins, which can influence the rate of enzymatic activity. Furthermore, the ester moiety can serve as a substrate for hydrolytic enzymes such as proteases, lipases, and esterases, indicating its ability to interact with the active sites of these enzymes. For example, the closely related compound N-benzoyl-L-serine methyl ester is hydrolyzed by the proteolytic enzyme bromelain.

Derivatives containing benzylamine (B48309) or related motifs have shown significant inhibitory activity against monoamine oxidases (MAO) and cholinesterases (AChE and BChE), enzymes that are important targets in neurodegenerative and psychiatric disorders. nih.govyoutube.com

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes responsible for the degradation of neurotransmitters like dopamine. youtube.com Various derivatives incorporating a benzyl group have been synthesized and evaluated as MAO inhibitors. For instance, a series of pyridazinobenzylpiperidine derivatives showed potent and selective inhibition of MAO-B, with compound S5 being the most potent with an IC₅₀ value of 0.203 μM. mdpi.com Similarly, 3-benzylquinoxaline derivatives have been identified as selective MAO-A inhibitors. nih.gov Another study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives found several compounds that inhibited both MAO-A and MAO-B. nih.gov

Cholinesterase (AChE and BChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. nih.gov Novel N-benzylpiperidine carboxamide derivatives have been developed as potential acetylcholinesterase inhibitors. nih.gov Additionally, studies on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which contain an N-benzyl group, revealed that while they had no effect on AChE, twelve of the compounds showed inhibitory activity against BChE. nih.gov

Inhibitory Activity of Related Benzyl Derivatives on MAO and Cholinesterase Enzymes
Compound SeriesTarget EnzymeMost Potent DerivativeIC₅₀ (μM)SelectivityReference
PyridazinobenzylpiperidineMAO-BS50.203Selective for MAO-B (SI = 19.04) mdpi.com
PyridazinobenzylpiperidineMAO-AS153.691Weak MAO-A inhibition mdpi.com
3-BenzylquinoxalineMAO-ACompound 4eNanomolar rangeSelective for MAO-A nih.gov
(S)-N-Benzyl-dihydroisoquinoline-carboxamideMAO-ACompound 2d1.38Selective for MAO-A nih.gov
(S)-N-Benzyl-dihydroisoquinoline-carboxamideBChECompound 2t55% inhibition at 100 μMNo AChE inhibition nih.gov

The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.gov Cystargolides are natural products that inhibit the human proteasome. nih.gov Synthetic analogues of cystargolides, which can be prepared using serine derivatives, have been developed as potent proteasome inhibitors. researchgate.net

A series of cystargolide-based β-lactone analogues were synthesized and evaluated for their ability to inhibit the 20S proteasome. nih.govnih.gov Many of these analogues, which incorporate nitrogen atoms into a specific part of the scaffold, demonstrated low nanomolar proteasome inhibition activity, in some cases superior to the FDA-approved drug carfilzomib. nih.govnih.gov For instance, analogue 8g , which contains an ester and a pyrazine (B50134) group, showed significant cytotoxic activity against RPMI 8226 multiple myeloma cells with an IC₅₀ of 21 nM. nih.govnih.gov

Activity of Cystargolide Analogue 8g
AnalogueTargetCell LineActivity (IC₅₀)Reference
8g (ester and pyrazine group)ProteasomeRPMI 8226 (Multiple Myeloma)21 nM nih.govnih.gov

Role as a Precursor in Contemporary Drug Discovery Programs

This compound is a valuable precursor in modern drug discovery. lookchem.com Its primary significance lies in its function as a chiral building block. Possessing a defined stereocenter, it enables the stereospecific synthesis of complex molecules, which is crucial as the biological activity of pharmaceuticals often depends on their precise three-dimensional structure. nbinno.com

The N-benzyl group serves as an effective protecting group for the amine, preventing unwanted reactions during multi-step syntheses. It can be removed under relatively mild conditions to allow for further functionalization, such as in peptide synthesis. This makes the compound a key intermediate in the synthesis of a diverse range of pharmaceutical agents, including peptide-based therapeutics, a growing class of drugs. Its utility as a starting material allows for the efficient construction of complex molecular architectures designed to interact with specific biological targets. lookchem.com

Design and Evaluation of Prodrugs with Controlled Pharmacological Release Profiles

The transformation of a biologically active molecule into a prodrug is a widely used strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or instability. mdpi.com Amino acid esters are frequently employed as promoieties to enhance the delivery of parent drugs. nih.gov The esterification of a drug, such as converting a carboxylic acid to a methyl ester, can modify its physicochemical properties to control its release profile.

The use of an amino acid ester, like this compound, offers a dual advantage. The ester linkage is susceptible to hydrolysis by ubiquitous endogenous esterase enzymes, which can cleave the ester and release the active form of the drug in a controlled manner. researchgate.net Furthermore, the amino acid component can be designed to interact with specific transporters in the body, such as the oligopeptide transporters (e.g., PEPT1) that are highly expressed in the gastrointestinal tract and in some tumor cells. nih.govmdpi.com This targeted approach can improve the absorption and site-specific delivery of the parent compound. researchgate.net

While specific studies on this compound as a prodrug are not extensively detailed in current literature, the principles of prodrug design strongly support its potential. By modifying the amino acid or the ester group, researchers can fine-tune the rate of enzymatic hydrolysis, thereby controlling the duration of the drug's action. mdpi.com This strategy allows for the development of sustained-release formulations, which can improve patient compliance and therapeutic outcomes.

Table 1: Conceptual Prodrug Strategy Using Amino Acid Esters

Prodrug Feature Mechanism of Action Desired Outcome
Amino Acid Moiety Recognition and transport by specific carriers (e.g., PEPT1). nih.govresearchgate.net Enhanced absorption and targeted delivery.
Ester Linkage Enzymatic cleavage by esterases prevalent in the body. researchgate.net Controlled release of the active parent drug.

| Structural Modification | Alteration of lipophilicity and polarity. mdpi.com | Improved membrane permeability and solubility. |

Development of Antimicrobial and Antifungal Agents Derived from Amino Acid Esters

The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research due to rising resistance to existing drugs. Amino acid derivatives and compounds containing a benzyl group have shown promise in this field. nih.govnih.gov The structural features of this compound, combining both an amino acid ester and a benzyl moiety, make it an interesting candidate for antimicrobial development.

Research has demonstrated that certain benzyl derivatives possess potent antimicrobial properties. For instance, some synthetic benzyl bromides have shown strong activity against Gram-positive bacteria and fungi. nih.gov Similarly, other benzyl-containing compounds have been evaluated for their efficacy against various bacterial strains, with some showing minimal inhibitory concentration (MIC) values in the low microgram-per-milliliter range. mdpi.com The benzyl group's lipophilicity is thought to enhance interaction with and disruption of microbial cell membranes. mdpi.com

Furthermore, N-acyl amino acids and their esters have been investigated for their antimicrobial potential. uctm.edumdpi.com These molecules can interfere with bacterial biofilm formation and metabolic activity. mdpi.com The combination of the benzyl group and the amino acid ester in a single molecule like this compound could lead to synergistic or novel mechanisms of antimicrobial action. While direct studies on the antimicrobial activity of this compound are limited, the established activity of its constituent chemical motifs provides a strong rationale for its investigation as a scaffold for new antibacterial and antifungal drugs.

Table 2: Antimicrobial Activity of Related Compound Classes

Compound Class Reported Activity Potential Mechanism Supporting Findings
Benzyl Derivatives Potent against Gram-positive bacteria and fungi. nih.govmdpi.com Disruption of cell membrane integrity due to lipophilic character. mdpi.com Benzyl bromides and other benzyl-substituted heterocycles show significant inhibitory activity. nih.govmdpi.com

| N-Acyl Amino Acid Esters | Inhibition of bacterial growth and biofilm formation. uctm.edumdpi.com | Interference with microbial metabolic pathways. mdpi.com | N-acyl lysine (B10760008) methyl esters and other derivatives display antimicrobial properties. uctm.edu |

Investigation of Modulatory Effects on Biological Processes, including Amino Acid Transporter Systems and Glutamine Metabolism

Perhaps the most well-documented area of research related to this compound's core structure involves the parent molecule, Benzylserine (BenSer). Extensive studies have shown that Benzylserine is a potent inhibitor of specific amino acid transporters, which has significant implications for cancer cell metabolism. nih.govresearchgate.net Cancer cells exhibit a high demand for amino acids like glutamine and leucine (B10760876) to fuel their rapid growth and proliferation. nih.govresearchgate.net They acquire these nutrients through transporters on the cell surface, such as ASCT2 (Alanine, Serine, Cysteine-preferring Transporter 2) and LAT1 (L-type Amino Acid Transporter 1). nih.govnih.gov

Benzylserine has been identified as an inhibitor of ASCT2 and has also been shown to block LAT1 activity. nih.govmdpi.com This dual inhibition effectively cuts off the cancer cells' supply of both glutamine and leucine. nih.gov The consequences of this blockade are profound:

Disruption of Amino Acid Homeostasis : Treatment with Benzylserine leads to a significant reduction in the intracellular concentrations of numerous amino acids, not just the direct substrates of ASCT2 and LAT1. nih.gov

Inhibition of Glutamine Metabolism : By blocking glutamine uptake, Benzylserine disrupts glutamine-dependent metabolic pathways that are crucial for cancer cells, including the production of energy and building blocks for biosynthesis. nih.govfrontiersin.org

Suppression of Cancer Cell Growth : The metabolic stress induced by Benzylserine leads to decreased cell viability, inhibition of cell cycle progression, and reduced tumor growth in preclinical models of breast cancer and other malignancies. nih.govresearchgate.net

Oocyte uptake assays have further revealed that Benzylserine's activity extends beyond ASCT2 and LAT1, identifying additional transporters it can inhibit. nih.govresearchgate.net As this compound is a direct derivative of Benzylserine, it is a prime candidate for investigations into similar modulatory effects on these critical biological pathways. The esterification to a methyl ester may alter its transport affinity and inhibitory potency, offering a means to refine its pharmacological profile.

Table 3: Biological Effects of the Benzylserine (BenSer) Scaffold

Target/Process Effect of BenSer Inhibition Downstream Consequences Investigated In
ASCT2 Transporter Blockade of glutamine and other neutral amino acid uptake. nih.govmdpi.com Disruption of glutamine metabolism, reduced energy production, impaired biosynthesis. nih.gov Breast Cancer Cells. nih.gov
LAT1 Transporter Inhibition of leucine and other large neutral amino acid uptake. nih.gov Suppression of mTORC1 signaling pathway, reduced protein synthesis. mdpi.com Breast Cancer Cells. nih.gov
Intracellular Amino Acid Pool Significant reduction in the concentration of multiple amino acids. nih.gov Activation of the amino acid response (AAR) stress pathway. nih.gov Breast Cancer Cells. nih.gov

| Cell Growth & Proliferation | Decreased cell viability and cell cycle progression. researchgate.net | Inhibition of tumor growth. researchgate.net | Breast Cancer and Melanoma Models. frontiersin.org |

Emerging Research Directions and Future Perspectives

Innovation in Stereoselective Synthetic Routes for D-N-Benzylserine Methyl Ester and its Analogs

The development of efficient and highly stereoselective synthetic methods is paramount for accessing enantiomerically pure this compound and its structurally diverse analogs. Contemporary research is moving beyond classical approaches, focusing on novel catalytic systems and synthetic strategies that offer improved yields, selectivity, and operational simplicity.

Key areas of innovation include:

Enzymatic and Chemoenzymatic Methods : The use of enzymes, such as lipases and proteases, for the kinetic resolution of racemic serine derivatives continues to be refined. A significant advancement is the concept of enzymatic desymmetrization of prochiral precursors, which can establish the desired stereochemistry early in the synthetic sequence. acs.orgnih.gov

Transition Metal Catalysis : Homogeneous catalysis using transition metals like palladium, copper, and iron is a major focus. For instance, palladium-catalyzed Sonogashira couplings and copper-catalyzed oxidative desymmetrization have been employed for the synthesis of α-substituted serine derivatives. acs.org Iron-catalyzed 1,2-cis-aminoglycosylation has proven effective for attaching sugar moieties to serine methyl ester acceptors with high stereoselectivity, a crucial step in synthesizing glycopeptide analogs. nih.gov

Photoredox Catalysis : Visible light-promoted photoredox catalysis is emerging as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. rsc.org This methodology allows for the use of readily available carboxylic acids as radical precursors, which can then be added to chiral imines derived from glyoxylate, offering a novel route to complex serine analogs under mild conditions. rsc.org

Organocatalysis : The use of small organic molecules as catalysts, such as proline and its derivatives, facilitates cascade reactions that can build molecular complexity rapidly. researchgate.net These biomimetic approaches are being explored for the stereoselective synthesis of carbohydrate-derived serine analogs. researchgate.net

Novel Homologation Strategies : The Matteson homologation of boronic esters is being adapted for the synthesis of α-azido esters, which are direct precursors to α-amino acid derivatives. uni-saarland.de This iterative process allows for the controlled, stereoselective construction of complex side chains. uni-saarland.de

These innovative routes are expanding the accessible chemical space for analogs of this compound, enabling the synthesis of molecules with tailored properties for various applications.

Expansion of Scaffold-Based Drug Discovery Paradigms Utilizing this compound

The this compound molecule serves as a valuable chiral scaffold for the development of new therapeutic agents. In scaffold-based drug discovery, a core molecular structure is systematically decorated with different functional groups to create a library of analogs that can be screened for biological activity against various targets.

Current research is expanding the use of this scaffold in several key areas:

Peptidomimetics : The compound is an ideal starting point for creating peptidomimetics, which mimic the structure and function of natural peptides but often possess improved stability, bioavailability, and target specificity. These are particularly relevant for developing inhibitors of enzymes like serine proteases. nih.gov

Inhibitors of Serine Proteases and Kinases : Serine derivatives have been used to design mechanism-based inhibitors for serine proteases, which are implicated in numerous diseases. nih.govacs.org The core structure can be incorporated into heterocyclic scaffolds, such as 1,2,5-thiadiazolidin-3-one 1,1-dioxide, to generate potent and selective irreversible inhibitors. nih.gov Furthermore, related aminopyrimidine scaffolds are being used to design inhibitors for tyrosine and serine/threonine kinases, a critical class of drug targets in oncology. nih.gov

Fragment-Based Drug Discovery (FBDD) : The principles of FBDD can be applied by using the this compound core as a starting fragment. Through techniques like "scaffold hopping," novel, structurally diverse fragments can be designed and synthesized to interact with new biological targets, such as the enzyme O-acetylserine sulphhydrylase, which is crucial for cysteine biosynthesis in bacteria. tandfonline.com

Development of Novel Bioactive Conjugates : The serine backbone allows for conjugation with other bioactive molecules. For example, linking it to other pharmacophores can create hybrid molecules with dual or enhanced activity. Research into sultam-based scaffolds, which are sulfonyl analogs of β-lactams, shows promise for inhibiting serine enzymes through sulfonylation of the active site serine residue. rsc.org

The versatility of the this compound scaffold, combined with modern medicinal chemistry strategies, is driving the discovery of new drug candidates for a wide range of therapeutic areas.

Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

Understanding the reaction mechanisms and biological interactions of this compound and its analogs at a molecular level is crucial for their rational design and optimization. The integration of advanced spectroscopic techniques is enabling researchers to probe these processes with unprecedented detail and in real-time.

Key techniques and their applications include:

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, such as 2D NOESY, are used to establish the absolute configuration and conformation of synthesized analogs. researchgate.net Isotope labeling, using stable isotopes like deuterium, coupled with NMR analysis, allows for the tracing of metabolic pathways and the study of enzyme mechanisms.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is indispensable for confirming the identity and purity of synthesized compounds. scielo.org.mx Tandem mass spectrometry (MS/MS) is used to characterize the structure of derivatives and metabolites. nih.gov A novel method combining β-elimination with pyrazolone (B3327878) labeling (BEP) allows for the analysis of post-translational modifications on serine residues, where the modification is cleaved and the peptide backbone is simultaneously labeled for MS analysis. nih.govacs.org

Time-Resolved Spectroscopy : Techniques like time-resolved infrared or UV-Vis spectroscopy can monitor the dynamics of chemical reactions on ultrafast timescales. numberanalytics.comresearchgate.net This is particularly useful for studying transient intermediates in catalytic cycles, such as those in photoredox-catalyzed syntheses, providing direct evidence for proposed reaction mechanisms. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) : SERS provides enhanced vibrational spectra of molecules adsorbed onto metal nanoparticle surfaces. numberanalytics.com This technique can be used to study the interaction of this compound derivatives with model biological membranes or enzyme surfaces at very low concentrations. numberanalytics.com

These advanced analytical methods provide a detailed picture of molecular structure, reactivity, and interaction, which is essential for bridging the gap between chemical synthesis and biological function.

Synergistic Application of Computational Chemistry and Molecular Docking for Bioactivity Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of bioactivity and guiding the design of new molecules before their synthesis. The synergy between these in silico methods and experimental work accelerates the discovery process for drugs based on the this compound scaffold.

Prominent computational approaches include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Docking studies have been used to investigate the binding of benzylserine to the L-type amino acid transporter 1 (LAT1) and to predict the binding affinities of serine derivatives to the active sites of various enzymes. nih.govresearchgate.net The results, often expressed as a binding energy score, help to prioritize which analogs are most likely to be active and should be synthesized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While not explicitly found for this compound in the provided context, this is a standard approach in drug discovery that would be applied to a library of its analogs.

Machine Learning and Deep Learning for Bioactivity Prediction : More advanced computational models, including deep neural networks (DNNs) and generative adversarial networks (GANs), are being trained on large datasets of known bioactive molecules to predict the activity of new chemical entities. d-nb.infomdpi.com Such models can identify general features shared by bioactive peptides and small molecules, allowing for the screening of virtual libraries of this compound analogs to identify promising candidates for further investigation. d-nb.infonih.gov

The table below summarizes representative findings from molecular docking studies involving serine derivatives, illustrating how computational predictions guide experimental research.

Target ProteinLigand/ScaffoldPredicted Binding Energy (kcal/mol)Key FindingReference
β-GalactosidaseN-tert-butoxycarbonyl serine methyl ester-4.6 to -7.9Binding was stronger than the natural acceptor, glucose, and occurred via interactions with aromatic residues. nih.gov
HIV Reverse TranscriptaseN-phthalimido-L-tryptophan methyl ester-8.45Docking showed hydrogen bonding interactions with key residues like Lys395 and Thr377. uobasrah.edu.iq
L-type amino acid transporter 1 (LAT1)Benzylserine (BZS)-5.3Predicted a strong affinity, supporting its role as an inhibitor. researchgate.net
TNFαAloe-emodin (AE)-7.75Molecular dynamics simulation validated a strong and stable interaction, suggesting an inhibitory mechanism. researchgate.net

These synergistic approaches reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising molecules, thereby maximizing the potential for success.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for laboratory-scale preparation of D-N-Benzylserine Methyl Ester?

  • Methodological Answer : The synthesis typically involves esterification of N-benzyl-protected serine derivatives. A two-step process may include:

Protection : Benzylation of serine’s amino group using benzyl bromide under basic conditions.

Esterification : Reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or coupling agents like DCC/DMAP.
Key parameters include stoichiometric ratios, catalyst concentration, and reaction duration. For optimization, methodologies such as Taguchi orthogonal arrays (e.g., varying catalyst type, temperature) can be adapted from biodiesel ester synthesis studies .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester and benzyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS (as in biodiesel studies) for molecular weight validation .

  • Infrared Spectroscopy (IR) : Detection of ester carbonyl (C=O) stretches (~1740 cm⁻¹).
  • Purity Analysis : HPLC with UV detection or titration methods. NIST spectral databases provide reference data for cross-validation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Standardize reaction conditions (e.g., anhydrous solvents, controlled temperature).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Document purification steps (e.g., recrystallization solvents, column chromatography gradients).
  • Reference commercial standards (e.g., 96% purity from ) for calibration .

Q. What are the storage recommendations for this compound to maintain stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at –20°C to minimize hydrolysis.
  • Monitor stability via periodic HPLC analysis. Accelerated degradation studies (e.g., 40°C/75% RH) can predict shelf life. Avoid aqueous environments due to ester lability .

Advanced Research Questions

Q. How can Taguchi or Response Surface Methodology (RSM) optimize this compound synthesis?

  • Methodological Answer :

  • Taguchi Design : Use orthogonal arrays to test variables (e.g., catalyst concentration, alcohol-to-acid ratio, temperature). For example, a 3-level L9 array (4 factors) reduces experimental runs while identifying dominant parameters (e.g., catalyst concentration contributed 77.6% in biodiesel studies) .
  • RSM : Model interactions between variables (e.g., solvent polarity vs. temperature) using Box-Behnken designs. Analyze via ANOVA to isolate significant factors .

Q. What strategies mitigate racemization during this compound synthesis?

  • Methodological Answer :

  • Use chiral catalysts (e.g., lipases) or low-temperature conditions to suppress enantiomeric inversion.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare retention times with authentic standards (e.g., ’s chiral ester analysis).
  • Optimize reaction kinetics to minimize prolonged exposure to racemization-prone intermediates.

Q. How do solvent polarity and temperature gradients impact reaction efficiency and byproduct formation?

  • Methodological Answer :

  • Solvent Screening : Test aprotic solvents (e.g., DMF, THF) for solubility and reaction rates. Polar solvents may enhance nucleophilic attack but increase side reactions.
  • Temperature Gradients : Use differential scanning calorimetry (DSC) to identify exothermic/endothermic phases. Isothermal titration calorimetry (ITC) can quantify heat flow dynamics.
  • Case Study : In biodiesel synthesis, reaction temperatures >60°C improved ester yield but risked thermal degradation .

Q. What scaling challenges arise when transitioning from lab-scale to pilot production of this compound?

  • Methodological Answer :

  • Mixing Efficiency : Ensure uniform heat/mass transfer using scalable reactors (e.g., continuous flow systems).
  • Catalyst Recovery : Implement heterogeneous catalysts (e.g., immobilized enzymes) for easier separation.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring, adapted from biodiesel quality control protocols .

Notes

  • All methodologies are extrapolated from peer-reviewed methyl ester studies and adapted to this compound’s unique properties.
  • Experimental parameters (e.g., catalyst type) must be tailored to serine derivatives’ reactivity, distinct from biodiesel triglycerides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.